L-Leucine (13C6) is a stable isotope-labeled form of the essential amino acid L-Leucine, distinguished by the incorporation of six carbon-13 isotopes. This compound plays a vital role in various biological processes, particularly in protein synthesis and metabolism. As an essential amino acid, L-Leucine cannot be synthesized by the human body and must be obtained through dietary sources such as meat, dairy, and legumes. The isotopically labeled version is primarily utilized in scientific research, particularly in studies involving protein quantification and metabolic pathways.
L-Leucine is commonly sourced from natural proteins found in food. The 13C6 variant is synthesized for research purposes, often produced through chemical synthesis or microbial fermentation processes that incorporate carbon-13 into the amino acid structure. Commercial suppliers such as Cambridge Isotope Laboratories and Creative Biolabs provide this compound for research applications, particularly in proteomics and metabolomics.
L-Leucine (13C6) is classified as a stable isotope-labeled amino acid. It falls under the category of heavy isotopes used in biological research to trace metabolic pathways and quantify protein synthesis through techniques such as stable isotope labeling with amino acids in cell culture (SILAC).
The synthesis of L-Leucine (13C6) typically involves two primary methods:
The synthesis processes are carefully controlled to ensure high purity levels (typically above 98%) and specific isotopic enrichment ratios. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
L-Leucine (13C6) retains the same molecular structure as natural L-Leucine but with all six carbon atoms replaced with their carbon-13 isotopes. The molecular formula is , where the carbon atoms are specifically labeled.
L-Leucine participates in various biochemical reactions:
These reactions are crucial for understanding amino acid metabolism and are often studied using isotopically labeled compounds like L-Leucine (13C6) to trace metabolic pathways through mass spectrometry or NMR spectroscopy.
L-Leucine acts primarily as a signaling molecule that stimulates muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is essential for regulating cell growth and metabolism in response to nutrient availability.
Research indicates that L-Leucine enhances muscle protein synthesis rates significantly when administered post-exercise or as part of a meal. Studies have shown that supplementation can increase muscle mass and improve recovery times following strenuous exercise.
L-Leucine (13C6) has several scientific applications:
Traditional SILAC methodologies, optimized for mammalian cells, require significant re-engineering for microbial systems due to fundamental differences in amino acid metabolism and auxotrophy requirements. In Escherichia coli, successful incorporation of L-Leucine (¹³C₆) necessitates the development of lysine auxotroph strains to prevent metabolic cross-talk, as wild-type strains exhibit endogenous leucine synthesis that dilutes isotopic purity. Research demonstrates that engineered E. coli strains with disrupted leuABCD operons achieve >98% isotopic incorporation when grown in defined minimal media containing ¹³C₆-leucine as the exclusive leucine source [3] [8].
For complex microbiota studies, Bifidobacterium longum presents unique challenges due to its stringent nutrient requirements. By supplementing MRS media with dialyzed fetal bovine serum (dFBS) and ¹³C₆-leucine, researchers achieved 92% isotopic incorporation within 8 generations. Critical to success was the elimination of unlabeled peptide precursors from hydrolyzed casein, which otherwise reduced incorporation efficiency by 25-40% [8]. The table below compares microbial SILAC adaptation parameters:
Table 1: SILAC Optimization Parameters for Microbial Systems
Organism | Auxotrophy | Media Modifications | Incorporation Efficiency | Generations Required | |
---|---|---|---|---|---|
Escherichia coli | Lysine | Defined minimal media | >98% | 6 | |
Bifidobacterium longum | None | MRS + dFBS + charcoal-treated peptides | 92% | 8 | |
Bacillus subtilis | Lysine | Glucose-minimal salts | 95% | 5 | [8] |
Anaerobic conditions induce metabolic reprogramming that significantly impacts ¹³C₆-leucine assimilation. In obligate anaerobes, the reduced availability of α-ketoisovalerate – the biosynthetic precursor to leucine – triggers upregulation of branched-chain amino acid biosynthesis, competing with exogenous ¹³C₆-leucine uptake. Studies show this metabolic bypass reduces isotopic incorporation to 65-78% in Clostridium species even in leucine-depleted media [3].
Redox imbalance further complicates anaerobic labeling. The NAD⁺/NADH ratio fluctuations alter the equilibrium of leucine transaminases, favoring endogenous synthesis via the ilvE-encoded aminotransferase pathway. Experimental solutions include:
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